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Executive Summary: The "Goldilocks" Expander

Methyl azepane-4-carboxylate represents a critical yet underutilized scaffold in modern
medicinal chemistry. Unlike its rigid 5-membered (pyrrolidine) and 6-membered (piperidine)
congeners, the 7-membered azepane ring introduces a defined degree of conformational
flexibility—a "Goldilocks" zone that allows for induced-fit binding modes in complex protein
pockets (e.g., kinases, GPCRSs).

This guide dissects the chemical behavior of the 4-substituted isomer, a motif that offers unique
vector exploration compared to the more common 2- and 3-substituted azepanes. We focus on
its synthesis, orthogonal reactivity, and application as a linker in targeted protein degradation
(PROTACS).

Part 1: Structural & Physicochemical Profile

The 4-substituted azepane core is defined by a chiral center at C4 and a secondary amine at
position 1. The methyl ester functionality provides a versatile handle for downstream
derivatization.
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Table 1: Physicochemical Properties

Property Value / Description Context for Drug Design
CAS (Free Base) 1211596-98-3 Primary building block.
Stable storage form
CAS (HCI salt) 1383132-15-7 _ _
(hygroscopic solid).
Low MW allows significant
Molecular Weight 157.21 g/mol decoration (fragment-based
design).
Formula CsH1sNO:2 -
Moderate lipophilicity; highly
cLogP ~0.8 (Predicted) soluble in polar organic
solvents.
Highly basic secondary amine;
pKa (Amine) ~10.5 (Est.) exists as cation at
physiological pH.
Excellent membrane
TPSA 38.3 A2 - _
permeability profile (<140 A?).
Exists in equilibrium between
Conformation Fluxional twisted-chair and twisted-boat

forms.

Stereochemical Considerations

The C4 position is a stereogenic center.
o Enantiomers: (R)- and (S)-methyl azepane-4-carboxylate.

 Implication: In biological systems, the enantiomers often display distinct pharmacological
profiles. Synthetic routes must be stereoselective or include a resolution step (e.g., chiral
HPLC or diastereomeric salt formation with tartaric acid).
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Part 2: Synthetic Methodologies

Synthesis of 4-substituted azepanes is historically more challenging than 2-substituted variants
(often accessible via ring-closing metathesis or amino acid cyclization). Below are two distinct
approaches: a classical ring expansion and a cutting-edge photochemical method.

Method A: The Classical Ring Expansion
(Schmidt/Beckmann)

This route relies on expanding a 4-substituted cyclohexanone. It is robust and scalable but
often yields regioisomeric mixtures that require separation.

o Starting Material: Methyl 4-oxocyclohexanecarboxylate.
o Reagent: Hydrazoic acid (

, In situ via

) or Hydroxylamine (

).

e Mechanism: Migration of the carbon bond adjacent to the carbonyl.

o Challenge: The migration can occur on either side of the carbonyl. However, for 4-
substituted cyclohexanones, the symmetry often simplifies the product profile compared to
2- or 3-substituted precursors.

Method B: Photochemical Dearomative Ring Expansion
(The "Expert" Route)

A recent breakthrough (2024) utilizes blue-light photocatalysis to convert simple nitroarenes
directly into azepanes. This is a high-value strategy for generating complex substitution
patterns.

e Precursor: Methyl 4-nitrobenzoate.

o Conditions: Blue LEDs, Photoredox catalyst.
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e Mechanism: The nitro group is converted to a singlet nitrene, which undergoes insertion into
the benzene ring to form a transient azepine, followed by reduction to the azepane.

e Advantage: Rapid access to the core from abundant aromatic starting materials.

Visualization: Synthetic Logic
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Caption: Comparison of Classical (Schmidt) vs. Modern (Photochemical) synthetic routes to the
azepane core.

Part 3: Reactivity & Orthogonal Derivatization

For the medicinal chemist, the utility of methyl azepane-4-carboxylate lies in its two
orthogonal reactive handles: the secondary amine (N1) and the methyl ester (C4).

N-Functionalization (The "Anchor")

The secondary amine is the most nucleophilic site. It must be addressed first or protected.
e Protection: Boc-anhydride (

) or Cbz-Cl are standard.

o Protocol: Dissolve amine HCI salt in DCM/TEA (1:2 ratio). Add
(1.1 eq) at 0°C. Stir 2h. Yields 1-N-Boc-4-methyl ester.
» Alkylation/Acylation: Standard

reactions or amide couplings (EDC/HOBH) attach the scaffold to the main pharmacophore.
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Ester Manipulation (The "Warhead" Vector)

Once the Nitrogen is protected (or occupied), the ester can be modified.
e Hydrolysis: LIOH in THF/Water yields the Carboxylic Acid, ready for amide coupling.
e Reduction:

converts the ester to the Primary Alcohol (hydroxymethyl group).

o Direct Amidation: Heating with primary amines (often requires high temp or Lewis acid
catalysis like

Experimental Protocol: Selective Hydrolysis

To generate the N-Boc-Azepane-4-carboxylic acid intermediate:

Dissolution: Dissolve 1-N-Boc-methyl azepane-4-carboxylate (1.0 eq) in THF:MeOH:H20
(3:1:1).

e Saponification: Add LiOH monohydrate (2.5 eq) in one portion.

e Reaction: Stir at ambient temperature for 4-16h (monitor by TLC/LCMS for disappearance of
ester).

o Workup (Critical): Acidify carefully with 1N HCI to pH ~4. Extract with EtOAc. Note: The N-
Boc group is acid-sensitive; do not use concentrated strong acids or heat during acidification.

Visualization: Orthogonal Protection Strategy
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Caption: Orthogonal workflow allowing selective modification of the N-terminus or C-terminus.

Part 4: Medicinal Chemistry Applications[1][2][3][4]
[5]
Conformational Entropy in Binding

Azepanes possess a higher degree of entropy than piperidines. When an azepane-based
ligand binds to a protein, the entropic penalty of freezing the ring conformation can be
significant.

o Strategy: Use the 4-substituent to bias the ring conformation. A bulky group at C4 can force
the ring into a specific twist-chair conformation, pre-organizing it for binding and reducing the
entropic penalty.

PROTAC Linkers

The azepane ring is increasingly used in Proteolysis Targeting Chimeras (PROTACS).
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» Role: It acts as a semi-rigid linker element that improves solubility compared to pure alkyl
chains.

e Vector: The N1 and C4 positions allow for "exit vectors" that are roughly 120-150° apart,
providing a unique geometry for bridging E3 ligases and target proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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